![molecular formula C22H14Cl2FN3O2 B2737637 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 941977-26-0](/img/structure/B2737637.png)
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide
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Description
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H14Cl2FN3O2 and its molecular weight is 442.27. The purity is usually 95%.
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Scientific Research Applications
Analgesic and Anti-inflammatory Applications
A variety of novel quinazolinyl acetamides, similar in structure to the specified compound, have been synthesized and tested for their analgesic, anti-inflammatory, and ulcerogenic index activities. Among these, specific derivatives demonstrated potent analgesic and anti-inflammatory activities, suggesting the therapeutic potential of such compounds in pain and inflammation management. Notably, these compounds showed mild ulcerogenic potential compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin (Alagarsamy et al., 2015).
Antimicrobial and Anticancer Potentials
The antimicrobial and anticancer activities of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives have been explored. These studies showed that certain derivatives exhibit significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Furthermore, some compounds displayed promising anticancer activity, although generally lower than standard drugs such as 5-fluorouracil and tomudex, highlighting their potential for further development as therapeutic agents (Mehta et al., 2019).
VEGFR-2 Inhibition and Antiproliferative Activity
Research on novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles has demonstrated significant anticancer activity through VEGFR-2 tyrosine kinase inhibition. Specific compounds within this series showed higher cytotoxic activity against breast cancer T-47D cell lines than known anticancer agents like Staurosporine, and comparable VEGFR-2 inhibitory activity to Sorafenib, a standard treatment. This suggests the potential of such derivatives in cancer treatment, particularly by targeting the VEGFR-2 pathway (Hassan et al., 2021).
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2FN3O2/c23-14-6-9-19-16(10-14)21(13-4-2-1-3-5-13)27-22(30)28(19)12-20(29)26-15-7-8-18(25)17(24)11-15/h1-11H,12H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQXHQMYIGHZCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide |
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